Einecs 281-550-0
Description
Properties
CAS No. |
83968-68-7 |
|---|---|
Molecular Formula |
C22H32N4Na2O14S2 |
Molecular Weight |
686.6 g/mol |
IUPAC Name |
diazanium;disodium;3-carboxy-5-sulfonatobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/2C8H6O7S.C6H16N2.2H3N.2Na/c2*9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;;;;/h2*1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;2*1H3;;/q;;;;;2*+1/p-2 |
InChI Key |
KGDUFHQHWBPBDP-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)O.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)O.C(CCCN)CCN.[NH4+].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Environmental Dynamics and Ecotoxicological Mechanisms of Einecs 281 550 0
Environmental Fate and Transformation Research
The environmental fate of Flumetsulam is characterized by its moderate persistence in soil, high persistence in aquatic systems, and high mobility, which together influence its potential impact on non-target organisms and ecosystems. herts.ac.ukregulations.gov Key processes governing its distribution and longevity in the environment include biodegradation, sorption, and transport.
Biodegradation Pathways and Kinetics in Natural Systems
Biodegradation is a primary route of dissipation for Flumetsulam in the environment, with its rate and pathway being highly dependent on the presence of oxygen and specific soil characteristics.
Under aerobic conditions, such as those found in the upper layers of soil, Flumetsulam is considered to be non-persistent to moderately persistent. publications.gc.ca Laboratory and field studies have demonstrated that its degradation is primarily mediated by microbial activity. caws.org.nzgenfarm.com.au The half-life (t1/2) for aerobic soil metabolism varies significantly, with reported values ranging from 2 to 3 months. epa.gov More specific studies show dissipation half-lives (DT50) ranging from 12.4 to 150 days. publications.gc.ca Research indicates that the rate of aerobic biotransformation is faster in soils with higher pH and lower organic carbon content. publications.gc.ca For instance, one study observed degradation half-lives of 23 days in sandy loam, 60 days in clay, 93 days in silt loam, and 102 days in loam soil, all at 25°C. europa.eu The ultimate breakdown products of aerobic degradation are carbon dioxide and various fragments that become incorporated into the soil's organic matter, with no significant accumulation of intermediate metabolites. europa.eu
Interactive Table: Aerobic Soil Degradation Half-Life of Flumetsulam
| Soil Type | Half-Life (Days) | Temperature (°C) | Reference |
| Sandy Loam | 23 | 25 | europa.eu |
| Clay | 60 | 25 | europa.eu |
| Silt Loam | 93 | 25 | europa.eu |
| Loam | 102 | 25 | europa.eu |
| General Range | 3.3 - 8.7 | Field | nih.gov |
| General Range | 13 - 130 | Field | epa.gov |
| General Range | 20 - 46 | Field | cambridge.org |
In anaerobic environments, such as saturated soils or the sediment layer of water bodies, the degradation of Flumetsulam is significantly slower. It is considered persistent under these conditions, with a reported anaerobic aquatic metabolism half-life of approximately 183 days (about 6 months). regulations.govepa.gov Under these conditions, Flumetsulam transforms into a single major, persistent metabolite identified as reduced flumetsulam-hydrate. publications.gc.ca This transformation is considered a principally abiotic process that occurs in strongly reducing, static environments. acs.org Both the parent compound and this major transformation product are expected to remain primarily in the water phase rather than partitioning to sediments and are persistent under anaerobic conditions. publications.gc.ca Upon reintroduction to an aerobic environment, the reduced flumetsulam-hydrate reverts to the parent Flumetsulam and its aerobic degradation products, with a half-life of about 2 days. acs.org
Persistence Assessment in Diverse Environmental Compartments
The persistence of Flumetsulam varies considerably between different environmental compartments.
Terrestrial Environment: In soil, Flumetsulam is non-persistent to moderately persistent under aerobic conditions, with degradation half-lives typically ranging from a few weeks to several months. publications.gc.caregulations.gov Field dissipation studies show half-lives between 1.5 and 3 months. epa.gov Factors such as higher rainfall can decrease persistence, while higher organic matter content can increase it. caws.org.nzcambridge.org
Aquatic Environment: Flumetsulam is significantly more persistent in aquatic systems. publications.gc.caepa.gov It is stable to hydrolysis, with an estimated half-life of over a year at various pH levels. europa.eu The photodegradation half-life in water is also long, reported as 161 days at pH 5 and 727 days at pH 7. epa.gov Under aerobic aquatic conditions, the half-life can exceed one year, while the anaerobic aquatic half-life is approximately 6 months. regulations.gov
Air: Due to its very low vapor pressure and a low Henry's Law constant, Flumetsulam is considered non-volatile, and its presence in the air is not expected to be a significant environmental pathway. publications.gc.caepa.goveuropa.eu
Mechanistic Ecotoxicology of EINECS 281-550-0
By inhibiting the ALS enzyme, Flumetsulam blocks the production of these vital amino acids. This leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plant species. mdpi.com This mode of action is characteristic of Group 2 herbicides, which include the sulfonylureas and triazolopyrimidines. publications.gc.cacaws.org.nz Because the ALS enzyme is present in plants but not in animals, Flumetsulam exhibits high selectivity and very low direct toxicity to mammals, birds, and fish. epa.gov However, its high phytotoxicity raises concerns about its potential impact on non-target terrestrial and aquatic plants, which can indirectly affect organisms at higher trophic levels that depend on these plants for food or habitat. epa.gov
Advanced Analytical Methodologies for Einecs 281 550 0 Detection and Quantification
Development of Hyphenated Chromatographic-Spectroscopic Techniques
The coupling of chromatographic separation with spectroscopic detection offers a powerful tool for the analysis of Phenacetin, providing both separation from interfering substances and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the state-of-the-art technique for Phenacetin analysis due to its high sensitivity and selectivity. mdpi.com Various LC-MS/MS methods have been developed for the simultaneous determination of Phenacetin and its metabolites, such as paracetamol, in biological fluids like human serum, plasma, and urine. researchgate.netresearchgate.net A common approach involves liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by separation on a C18 or a pentafluorophenyl (PFP) column. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity and allows for accurate quantification. researchgate.netkoreamed.org For instance, a validated LC-MS/MS method for Phenacetin in human serum and urine utilized a Restek Allure PFPP column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. researchgate.net The MRM transition for Phenacetin was monitored at m/z 180→138. researchgate.net Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even faster analysis times and improved resolution. koreamed.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique for the analysis of Phenacetin, particularly for volatile derivatives of the compound. nih.govnist.gov It has been successfully used for the identification and quantification of Phenacetin in various samples, including those from cases of acute intoxication where it was found as an adulterant in illicit drugs. capes.gov.brnih.gov For GC-MS analysis, derivatization of Phenacetin and its metabolites to more volatile forms, such as with trifluoroacetyl, is often performed. nih.gov The mass spectrometer is then operated in electron-capture negative-ion chemical ionization mode for enhanced sensitivity, allowing for the detection of picogram levels of the compound. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, particularly when combined with MS, provides comprehensive structural information of Phenacetin and its metabolites. nih.govmdpi.com HPLC/MS-SPE-NMR has been used to investigate the metabolism of labeled Phenacetin, confirming the structures of its metabolites in human urine. nih.gov This technique allows for the direct analysis of samples with minimal preparation, providing valuable insights into metabolic pathways. nih.gov
Interactive Data Table: Hyphenated Chromatographic-Spectroscopic Techniques for Phenacetin Analysis
| Technique | Matrix | Sample Preparation | Chromatographic Column | Key Findings | Reference |
| LC-MS/MS | Human Serum & Urine | Liquid-Liquid Extraction | Restek Allure PFPP | Linear range of 0.2-50 µg/mL; LOD not specified. | researchgate.net |
| LC-APCI-MS/MS | Rabbit Plasma | Liquid-Liquid Extraction | Zorbax SB-C18 | LOQ of 4 ng/mL for Phenacetin. | researchgate.net |
| GC-MS | Plasma | Derivatization | Capillary Column | Detection limit of 1 pg of the derivatized compound. | nih.gov |
| HPLC/MS-SPE-NMR | Human Urine | Solid-Phase Extraction | C18 SPE Cartridge | Confirmed futile deacetylation of Phenacetin metabolites. | nih.gov |
| UPLC-MS/MS | Human Plasma | Protein Precipitation | Not specified | LOQ of 1 µg/mL for acetaminophen (B1664979) (metabolite). | koreamed.org |
Mass Spectrometry Applications for Structural Elucidation and Trace Analysis
Mass spectrometry is a cornerstone in the analysis of Phenacetin, providing not only quantification but also critical information for structural elucidation and the detection of trace amounts.
For structural elucidation , tandem mass spectrometry (MS/MS) is invaluable. Collision-induced dissociation (CID) is a common method used to fragment the parent ion of Phenacetin to produce a characteristic pattern of product ions, which serves as a structural fingerprint. rsc.orgresearchgate.net For example, in positive ion mode, the protonated molecule [M+H]+ of Phenacetin at m/z 180 can be fragmented to produce a major product ion at m/z 138. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which aids in confirming the elemental composition of Phenacetin and its metabolites. nih.govtandfonline.com This is particularly useful in metabolite identification studies where unknown biotransformation products are investigated. tandfonline.com
For trace analysis , the high sensitivity of mass spectrometry, especially when coupled with chromatography, allows for the detection of Phenacetin at very low concentrations. mdpi.com Techniques like selected ion monitoring (SIM) and multiple reaction monitoring (MRM) significantly enhance the signal-to-noise ratio by focusing the mass spectrometer on specific ions of interest. koreamed.orgeuropeanreview.org This enables the quantification of Phenacetin in complex matrices down to the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level. researchgate.netnih.gov For instance, an LC-MS/MS method achieved a lower limit of quantitation of 4 ng/mL for Phenacetin in rabbit plasma. researchgate.net A GC-MS method reported a sensitivity limit of 1 ng/mL for Phenacetin in human plasma. nih.gov
Advanced Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of Phenacetin in complex matrices such as biological fluids, environmental samples, and food products necessitates efficient sample preparation to remove interferences and concentrate the analyte. mdpi.comphenomenex.com
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of Phenacetin from various matrices. phenomenex.comacademicjournals.orgresearchgate.net Different sorbents can be employed, with C18 being common for retaining non-polar to moderately polar compounds like Phenacetin. nih.gov The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates. academicjournals.org For example, a study on the determination of Phenacetin in human plasma utilized a polystyrene-based SPE column and achieved an absolute extraction recovery of 98%. academicjournals.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity for the analysis of analytes in complex food and environmental matrices. quechers.euricardinis.pt This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive SPE (dSPE) cleanup step to remove interfering matrix components like lipids and pigments. quechers.eulcms.cz Modified QuEChERS methods have been developed for the extraction of a wide range of pharmaceutical compounds, including those with properties similar to Phenacetin, from challenging matrices like soil and fish muscle. csic.esnih.gov
Interactive Data Table: Sample Preparation Techniques for Phenacetin Analysis
| Technique | Matrix | Key Parameters | Recovery | Reference |
| Solid-Phase Extraction | Human Plasma | Polystyrene sorbent, 65% ethanol (B145695) elution | 98% | academicjournals.org |
| Solid-Phase Extraction | Human Urine | C18 SPE cartridge | Not specified | nih.gov |
| QuEChERS (modified) | Whole Blood | Ethyl acetate (B1210297) extraction, no dSPE | Not specified | ricardinis.pt |
| QuEChERS | Soil | Acetonitrile extraction, various salts | Analyte dependent | csic.es |
| QuEChERS | Fish Muscle | Original QuEChERS salts, dSPE with EMR | >70% for most analytes | nih.gov |
In Situ and Real-Time Monitoring Methodologies
The development of in situ and real-time monitoring techniques allows for the dynamic study of processes involving Phenacetin, such as its electrochemical oxidation, providing insights into reaction mechanisms and the formation of unstable intermediates.
In situ NMR spectroelectrochemistry has been successfully employed to monitor the electrochemical oxidation of Phenacetin in real-time. nih.govresearchgate.net This hybrid technique allows for the direct observation and structural elucidation of transient species, such as the reactive quinone imine metabolite, without the need for trapping agents. nih.govresearchgate.net By recording ¹H NMR spectra during the electrochemical process, researchers can follow the reaction pathway and identify the major products formed. nih.govacs.org
Transmission Raman Spectroscopy (TRS) is another potential in situ technique, particularly for monitoring polymorphic transformations in the solid state. While not specifically reported for Phenacetin in the provided context, TRS has been used to carry out quantitative studies of polymorphic content in other pharmaceutical formulations. nottingham.ac.uk This suggests its potential applicability for in situ monitoring of Phenacetin crystallization processes.
Synthetic Chemistry and Process Engineering Research for Einecs 281 550 0
Catalytic Approaches and Reaction Mechanism Studies in Synthesis
The synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran (B1194621) has been approached through various catalytic methods, with a significant focus on Friedel-Crafts acylation and subsequent demethylation or related reactions.
One prominent synthetic route involves a two-step process. The first step is the preparation of an intermediate, 2-butyl-3-(4-methoxybenzoyl)benzofuran. This is achieved by reacting 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer in the presence of a halogenating reagent and an acid catalyst. Current time information in Meløy, NO. The reaction is typically carried out in an organic solvent at temperatures ranging from 25 to 100°C for 1 to 8 hours. The subsequent step involves the demethylation of the methoxy (B1213986) intermediate to yield the final 2-butyl-3-(4-hydroxybenzoyl)benzofuran. This is accomplished by treating the intermediate with an acid catalyst in an organic solvent at temperatures between 0 and 100°C for 1 to 8 hours. Current time information in Meløy, NO.
Another patented method describes a three-step synthesis starting from salicylic (B10762653) aldehyde and a 2-alkyl halohexoic acid ester to produce 2-butylbenzofuran (B1266229). rsc.org This is followed by a Friedel-Crafts acylation of the 2-butylbenzofuran with p-methoxybenzoyl chloride. A key aspect of this process is the use of Ytterbium triflate (Yb(OTf)₃) as a catalyst. rsc.orgnumberanalytics.com This Lewis acid catalyst facilitates the acylation and subsequent demethylation to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran. rsc.org The use of lanthanide triflates like Yb(OTf)₃ is notable as they are often more water-tolerant and recyclable than traditional Lewis acids like aluminum chloride (AlCl₃), which can present challenges in industrial scale-up due to their moisture sensitivity and the generation of corrosive byproducts. numberanalytics.comstudymind.co.uk
The reaction mechanism for the Friedel-Crafts acylation involves the formation of an acylium ion (RCO⁺) from the reaction of the acyl chloride with the Lewis acid catalyst. studymind.co.uk This electrophile then attacks the electron-rich benzofuran (B130515) ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated product. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the acylation, ensuring the desired substitution pattern on the benzofuran core. numberanalytics.comcetjournal.it
Table 1: Catalytic Approaches for the Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and its Intermediates
| Synthetic Step | Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Formation of 2-butyl-3-(4-methoxybenzoyl)benzofuran | 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer | Acid catalyst, Halogenating reagent | Two-step process with a demethylation step. | Current time information in Meløy, NO. |
| Formation of 2-butyl-3-(4-hydroxybenzoyl)benzofuran | 2-butylbenzofuran, p-methoxybenzoyl chloride | Ytterbium triflate (Yb(OTf)₃) | Friedel-Crafts acylation followed by demethylation. | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Routes
In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of chemical intermediates to reduce environmental impact and improve process sustainability. For the synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran and related benzofuran derivatives, several strategies align with these principles.
One patented synthesis route for a derivative is described as "environment friendly" due to reduced reaction steps, improved yield, and a significant reduction in waste, which aligns with the principles of atom economy and waste minimization. rsc.org Furthermore, the use of recyclable catalysts, such as palladium-on-carbon (Pd/C), has been explored for the synthesis of benzofuran cores. chemistryviews.org Such catalysts can be easily recovered by filtration and reused multiple times, reducing waste and cost. chemistryviews.org
The use of greener solvents is another key aspect of sustainable synthesis. Research has demonstrated the synthesis of benzofuran derivatives in environmentally benign solvents like water or deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol. nih.govresearchgate.net These approaches avoid the use of volatile and often toxic organic solvents. Electrochemical methods have also been reported for the synthesis of benzofuran derivatives, offering a non-catalytic, fast, and simple route that can be performed in aqueous solutions, further enhancing the green credentials of the synthesis. researchgate.net
Some industrial suppliers claim to utilize "biological, enzyme and water-phase green synthesis methods" in their production processes, suggesting a move towards biocatalysis and aqueous-phase synthesis in the manufacturing of related compounds. chemistryviews.org While specific details for 2-butyl-3-(4-hydroxybenzoyl)benzofuran are not always provided, these general trends in benzofuran synthesis highlight a clear direction towards more sustainable manufacturing practices. benthamdirect.comresearchgate.net
Table 2: Green Chemistry Approaches in Benzofuran Synthesis
| Green Chemistry Principle | Application in Benzofuran Synthesis | Example | Reference |
|---|---|---|---|
| Waste Reduction | Optimized reaction pathways with fewer steps and higher yields. | A patented process for a derivative with reduced waste generation. | rsc.org |
| Use of Catalysis | Employing recyclable catalysts to minimize waste. | Palladium-on-carbon (Pd/C) for benzofuran core synthesis. | chemistryviews.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Synthesis in water or deep eutectic solvents (DES). | nih.govresearchgate.net |
| Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure. | Electrochemical synthesis in aqueous solutions. | researchgate.net |
Process Intensification and Scale-Up Research
Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key area of research in the pharmaceutical and fine chemical industries. cetjournal.itcetjournal.it For the synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran and its derivatives, continuous flow chemistry is a promising approach to process intensification. chim.itnih.gov
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions. chim.itpharmasalmanac.com For a related compound, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, manufacturing capabilities include continuous flow synthesis for high-energy reactions like nitration and oxidation, with scale-up potential from kilograms to metric tons per year. pharmasalmanac.com This indicates that such technologies are being applied to the synthesis of closely related benzofuran intermediates.
The scale-up of Friedel-Crafts acylation reactions, a common step in the synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran, presents several challenges. These include managing the high exothermicity of the reaction, the cost and handling of the catalyst, and ensuring consistent product quality at a larger scale. numberanalytics.comnumberanalytics.comresearchgate.net Process intensification through continuous flow can help mitigate these challenges by providing better temperature control and mixing, leading to higher selectivity and yields. pharmasalmanac.com The transition from batch to continuous processing can also lead to a smaller manufacturing footprint and reduced capital and operating costs. pharmasalmanac.com
Impurity Profiling and Quality Control Methodologies in Manufacturing
The purity of 2-butyl-3-(4-hydroxybenzoyl)benzofuran is critical, as it is often used as an intermediate in the synthesis of APIs, where even small amounts of impurities can affect the safety and efficacy of the final drug product. Notably, this compound is recognized as a known impurity in the synthesis of the antiarrhythmic drug amiodarone (B1667116), often referred to as "Amiodarone Impurity E". cetjournal.itresearchgate.net
Consequently, robust analytical methods are essential for its quality control. High-performance liquid chromatography (HPLC) is the most commonly employed technique for purity assessment and impurity profiling. cetjournal.itresearchgate.net Several suppliers of this compound provide it as a reference standard with a specified purity, typically greater than 95% or 98% as determined by HPLC, and offer a Certificate of Analysis (CoA) that details the purity and other quality parameters. cetjournal.itacs.org
The development of stability-indicating HPLC methods is crucial for understanding how the compound and its potential impurities behave under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. scielo.brresearchgate.net Such studies are vital for establishing the shelf-life of the intermediate and for identifying potential degradation products that may need to be controlled in the final API. For amiodarone and its impurities, including impurity E, validated HPLC methods have been developed that can separate and quantify the main compound from its related substances. researchgate.netwisdomlib.orgwalshmedicalmedia.com These methods often use a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), with UV detection typically at 240 nm. researchgate.netresearchgate.netwisdomlib.org
Table 3: Quality Control Parameters and Analytical Methods
| Parameter | Methodology | Typical Specification | Reference |
|---|---|---|---|
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% or >98% | cetjournal.itacs.org |
| Impurity Profiling | HPLC, LC-MS | Identified as Amiodarone Impurity E. | cetjournal.itresearchgate.netnih.gov |
| Stability | Forced degradation studies with HPLC analysis. | Assessed under various stress conditions. | scielo.brresearchgate.net |
| Identity | Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Conforms to reference spectra. | researchgate.net |
Research on Occupational Exposure Dynamics and Risk Management Methodologies for Einecs 281 550 0
Human Biomonitoring Studies and Biomarker Development in Occupational Settings
Human biomonitoring is a cornerstone for assessing the total internal exposure to MOCA from all routes, providing a more comprehensive picture than air monitoring alone. stopcarcinogensatwork.eu Studies have consistently shown that measuring MOCA and its metabolites in urine is an effective method for quantifying worker exposure. nih.govpublisso.de The biological half-life of MOCA in urine is approximately 23 hours, making urinary concentrations a reliable indicator of recent exposure. wikipedia.orgnih.gov
Several biomarkers have been developed and utilized in occupational settings. The most common is the measurement of "total MOCA" in urine, which typically involves acid hydrolysis to convert conjugated metabolites back to the parent MOCA before analysis. nih.gov "Free MOCA," the unmetabolized form, can also be measured. nih.gov N-acetyl-4,4'-methylenebis(2-chloroaniline) (N-acetyl-MOCA) and N,N'-diacetyl-MOCA are known metabolites, though they are generally found at lower concentrations than the parent compound. publisso.de Another advanced biomarker is the measurement of MOCA adducts to hemoglobin in the blood, which can provide an indication of a longer-term cumulative dose. nih.gov
Numerous studies have documented urinary MOCA levels in workers across various industries and countries. These studies demonstrate the effectiveness of biomonitoring in tracking exposure trends and the impact of implemented control measures. For instance, significant reductions in urinary MOCA levels have been observed following improvements in handling procedures and engineering controls. nih.goviarc.fr
Table 1: Selected Findings from Human Biomonitoring Studies of MOCA
| Study Reference | Country/Region | Industry | Sample Type | Biomarker(s) Measured | Key Findings (Urinary MOCA Concentrations) |
|---|---|---|---|---|---|
| Linch et al., 1971 | USA | MOCA Production | Urine | Total MOCA | Average of 695 µg/L in pelletizing/packaging workers; reduced from 620 µg/L to 250 µg/L with improved controls. nih.gov |
| Ducos et al., 1985 | France | Polyurethane Factories | Urine | Free MOCA | Ranged from <0.5 µg/L to 1600 µg/L; process improvements led to reductions to averages of 20-62 µg/L. nih.goviarc.fr |
| Wan et al., 1989 | Western Australia | Polyurethane Manufacturing | Urine | Free MOCA | Geometric mean of 30 µg/L initially, reduced to 10 µg/L after a safety training program. nih.goviarc.fr |
| Ichikawa et al., 1990 | Japan | Polyurethane Elastomer Plant | Urine | Total MOCA | Ranged from 2.4 to 96.6 µg/g creatinine (B1669602) at the end of the work shift. nih.goviarc.fr |
| Clapp et al., 1991 | USA | Cast Polyurethane Products | Urine | Free MOCA | 66% of samples had detectable levels, with the highest concentration being 159 µg/L. publisso.deiarc.fr |
| Robert et al., 1999 | France | Polyurethane Resin Production | Urine | Total MOCA | Median of 84 µg/L in workers directly exposed to crystallized MOCA. nih.goviarc.fr |
| Liu et al., 2005 | Taiwan | MOCA-Manufacturing Plant | Urine | Total MOCA | Ranged from 268 to 15,701 µg/g creatinine. iarc.fr |
| Cocker et al., 2009 | UK | Polyurethane Elastomer Factories | Urine | Total MOCA | Average concentration of 6.6 µmol/mol creatinine in detected samples. publisso.de |
Exposure Pathway Analysis in Industrial and Occupational Settings
Analysis of exposure pathways is critical for developing effective risk management strategies. For MOCA, there is a scientific consensus that dermal absorption is the most significant route of occupational exposure. nih.govnih.govnih.gov Inhalation of MOCA dust or aerosols and ingestion through poor personal hygiene are considered minor exposure pathways. nih.govnih.gov
The primary source of exposure in industrial settings, such as in the manufacturing of polyurethane products, is contact with contaminated surfaces. nih.govnih.gov MOCA is used in various forms, including solid pellets and liquid emulsions. nih.gov Key tasks associated with higher exposure risk include:
Handling and Weighing: Transferring solid MOCA pellets or flakes from containers, which can generate dust and lead to surface contamination. nih.gov
Melting and Mixing: Heating solid MOCA to a liquid state and mixing it with prepolymers can create opportunities for skin contact with the molten material or contaminated equipment. hse.gov.uk
Casting and Demolding: Pouring the liquid polyurethane mixture and subsequently removing the cured product from molds can lead to dermal exposure. researchgate.net
Cleaning and Maintenance: Cleaning mixing vessels, tools, and spills can result in significant skin contact if not performed with adequate protective measures. hse.gov.uk
Studies have shown a poor correlation between MOCA concentrations in the air and urinary biomarker levels, further emphasizing the predominance of the dermal route. publisso.de Surface wipe samples have confirmed widespread contamination in workplaces where MOCA is used, highlighting the importance of housekeeping and decontamination procedures. iarc.frresearchgate.net The lipophilic nature and relatively small molecular size of MOCA facilitate its absorption through the skin. stopcarcinogensatwork.eu
Engineering Control Efficacy Studies and Ventilation System Optimization
Given the exposure pathways, engineering controls are a primary method for minimizing worker exposure to MOCA. The hierarchy of controls prioritizes the implementation of engineering solutions to isolate or remove the hazard at its source. erapol.com.auosha.gov
Effective engineering controls for MOCA include:
Process Enclosure and Automation: Enclosing processes where MOCA is handled, such as weighing, melting, and mixing, can significantly reduce the potential for both skin contact and inhalation. erapol.com.au Automated systems for dispensing and mixing MOCA further limit direct worker interaction with the substance. hse.gov.uk
Local Exhaust Ventilation (LEV): LEV systems are crucial for capturing MOCA dust at the source during tasks like weighing and transferring pellets. nih.govnj.gov Properly designed fume hoods are necessary when melting MOCA. nih.gov
Studies and workplace assessments have demonstrated that the implementation of engineering controls, often in combination with improved work practices and personal protective equipment, leads to a significant decrease in workers' urinary MOCA levels. nih.gov For example, the introduction of local ventilation, daily wash-downs of the operating area, and the use of appropriate gloves resulted in a marked reduction in exposure. nih.gov While specific studies focusing solely on ventilation system optimization for MOCA are not prevalent, the principles of effective ventilation design for controlling hazardous dusts and vapors are applicable. This includes ensuring adequate capture velocity, proper placement of hoods, and regular maintenance and performance testing of the ventilation system.
Development and Validation of Predictive Occupational Exposure Models
In the absence of extensive environmental or biological monitoring data, or as a preliminary risk assessment tool, predictive occupational exposure models can be utilized. nih.govcdc.gov These models estimate exposure levels based on various parameters such as the substance's hazard properties, the quantity used, and the specific tasks being performed. ccohs.ca
Several qualitative and quantitative exposure modeling tools have been developed, which can be applied to chemicals like MOCA. These include:
COSHH Essentials: A "control banding" tool developed by the UK's Health and Safety Executive (HSE) that groups workplace risks into control categories based on hazard and exposure potential. nih.govccohs.ca
Stoffenmanager®: A quantitative tool that estimates inhalation exposure to hazardous substances and can be used for REACH compliance. nih.govmdpi.com
ECETOC TRA (Targeted Risk Assessment): A tiered model widely used within the EU for estimating exposures for workers, consumers, and the environment. nih.gov
EASE (Estimation and Assessment of Substance Exposure): A general-purpose model for estimating occupational exposure. nih.gov
Mechanistic Investigations of Biological Interactions of Einecs 281 550 0 Non Clinical Focus
In Vitro Cellular and Molecular Mechanisms of Action
Fenretinide's effects at the cellular and molecular level have been extensively studied through various in vitro models. These studies reveal a compound that interacts with multiple targets to exert its biological effects.
Receptor Binding and Ligand-Target Interactions
Fenretinide's interaction with retinoid signaling pathways is complex and appears to be cell-type specific. While it is considered an atypical retinoid, it does engage with nuclear retinoid receptors, albeit with high selectivity. mdpi.comnih.gov
Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Transactivation assays have shown that Fenretinide is a potent activator of RARγ and a moderate activator of RARβ, but not RARα or RXRα. nih.gov This selective activation is proposed to be a basis for its specific biological activities. nih.gov In contrast, for transrepression, it primarily functions with RARα, RARβ, and RXRα. nih.gov Some studies have indicated that Fenretinide binds poorly to RARs, suggesting that its receptor-mediated effects might not be due to direct high-affinity binding alone. aacrjournals.orgaacrjournals.org
Retinol-Binding Protein 4 (RBP4): A significant aspect of Fenretinide's mechanism is its interaction with serum retinol-binding protein 4 (RBP4). mdpi.com It binds with high affinity to RBP4, displacing retinol (B82714) and disrupting the formation of the retinol-RBP4-transthyretin (TTR) complex. mdpi.comacs.org This disruption is thought to prevent the filtration of RBP4 by the kidneys and interfere with retinol distribution to tissues. mdpi.comacs.org The binding to RBP4 induces a conformational change in the protein that is unfavorable for its interaction with TTR. researchgate.net
Nur77 Translocation: Fenretinide can selectively bind RARβ receptors, leading to their increased expression. This induces the translocation of the nuclear receptor Nur77, as a dimer with RARβ, from the nucleus to the cytoplasm. mdpi.com In the cytoplasm, this complex interacts with Bcl-2, promoting a conformational change that facilitates apoptosis. mdpi.com
Enzyme Kinetic Studies and Inhibition/Activation Mechanisms
Fenretinide's biological activity is also mediated through its direct effects on various enzymes. Enzyme kinetic studies have identified it as an inhibitor of several key enzymes. researchgate.netplos.org
β-carotene Monooxygenase 1 (BCMO1): Fenretinide is a potent, noncompetitive inhibitor of mouse BCMO1, with a reported inhibition constant (Ki) of approximately 1.2 μM. researchgate.net This inhibition is thought to be an additional mechanism contributing to some of its observed biological effects. researchgate.net Interestingly, its metabolite, N-[4-methoxyphenyl]retinamide (MPR), is also a potent and specific inhibitor of BCO1. plos.org
Stearoyl-CoA Desaturase 1 (SCD1) and Dihydroceramide Δ4-Desaturase 1 (DES1): Fenretinide acts as an inhibitor of both SCD1 and DES1. plos.org Its metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), is an even more potent inhibitor of these enzymes. plos.org
Nitric Oxide Synthase (NOS): In breast cancer cell lines, Fenretinide has been shown to induce the production of nitric oxide (NO) in a dose-dependent manner by increasing the expression of both NOSII (inducible NOS) and NOSIII (endothelial NOS). aacrjournals.org This increased NO production is considered a vital component of its apoptosis-inducing activity in these cells. aacrjournals.org
| Enzyme | Compound | Effect | Reported Value (Ki) | Reference |
|---|---|---|---|---|
| β-carotene Monooxygenase 1 (BCMO1) | Fenretinide | Noncompetitive Inhibitor | ~1.2 μM | researchgate.net |
| β-carotene Monooxygenase 1 (BCO1) | N-[4-methoxyphenyl]retinamide (MPR) | Potent Specific Inhibitor | N/A | plos.org |
| Stearoyl-CoA Desaturase 1 (SCD1) | Fenretinide | Inhibitor | N/A | plos.org |
| Stearoyl-CoA Desaturase 1 (SCD1) | 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) | Potent Inhibitor | N/A | plos.org |
| Dihydroceramide Δ4-Desaturase 1 (DES1) | Fenretinide | Inhibitor | N/A | plos.org |
| Dihydroceramide Δ4-Desaturase 1 (DES1) | 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) | Potent Inhibitor | N/A | plos.org |
Omics-Based Approaches for Pathway Delineation
Transcriptomic and proteomic analyses have provided a broader view of the pathways modulated by Fenretinide, revealing its impact on complex signaling networks.
Gene Expression Profiling: Microarray studies in acute myelogenous leukemia (AML) cells showed that Fenretinide treatment led to the regulation of thousands of transcripts. pnas.org These changes included the induction of genes associated with stress responses and apoptosis, and the repression of genes involved in the NF-κB and Wnt/β-catenin signaling pathways. pnas.org In hepatocellular carcinoma cells, transcriptomic profiling revealed that Fenretinide specifically induced apoptosis via the Fas/TNFα pathway by upregulating pro-apoptotic genes like DEDD2 and caspases, while also inhibiting the RAS/RAF/ERK survival pathway. nih.gov
Pathway Analysis: Bioinformatic analysis of gene expression data has consistently pointed towards Fenretinide's role in inducing cellular stress and apoptosis. pnas.orgnih.gov For example, in AML stem cells, Fenretinide-induced cell death was linked to the rapid generation of reactive oxygen species (ROS) and the induction of stress-response genes. pnas.org In medulloblastoma cells, Fenretinide was shown to down-regulate the Wnt3a/β-catenin pathway. plos.org
Organotypic and Tissue Culture Model Applications in Mechanistic Studies
To better mimic the in vivo environment, researchers have employed three-dimensional (3D) culture models to study Fenretinide's mechanisms.
Multicellular Tumor Spheroids: The efficacy and mechanism of Fenretinide have been investigated using multicellular tumor spheroids, which serve as models for micrometastases. researchgate.net In neuroblastoma spheroids, Fenretinide treatment increased the production of reactive oxygen species (ROS). researchgate.net In medulloblastoma spheroid models, the compound was shown to reduce spheroid formation and decrease the expression of cancer stem cell markers. plos.org
Organotypic Epithelia: Studies using organotypic cultures of human buccal keratinocytes have helped model the multi-step process of carcinogenesis and evaluate the effects of retinoids. medicaljournalssweden.se These models allow for the study of tissue architecture and cell-cell interactions, providing a more biologically relevant context than traditional 2D cultures. medicaljournalssweden.se
Chick Chorioallantoic Membrane (CAM) Assay: The CAM model has been used to study the anti-angiogenic properties of Fenretinide. aacrjournals.orgpreprints.org This in vivo assay allows for the assessment of a compound's effect on blood vessel formation in a living system. preprints.org Fenretinide was shown to inhibit angiogenesis in this model, a mechanism that contributes to its antitumor activity. aacrjournals.org
Computational Biology and Predictive Modeling for Biological Activity
Computational approaches are increasingly being used to understand and predict the biological activities of compounds like Fenretinide.
Molecular Docking: Computational modeling has been used to predict how Fenretinide and its analogs bind to target proteins. researchgate.net For instance, modeling studies have shown that Fenretinide binds within the cavity of RBP4 in a manner similar to retinol but induces a conformational change that disrupts the RBP4-TTR interaction. researchgate.net
Predictive Modeling: The integration of '-omics' data with computational models is a key strategy in modern drug discovery. oup.comopenaccessjournals.com Predictive modeling can help identify potential drug targets, elucidate mechanisms of action, and even reposition existing drugs by analyzing their impact on biological pathways. nih.govacs.org For Fenretinide, such models can integrate data from transcriptomics, proteomics, and enzyme kinetics to build a comprehensive picture of its systemic effects and predict its activity in different biological contexts. oup.comcore.ac.uk
Structure-Activity Relationship (SAR) Derivation for Biological Endpoints
Structure-activity relationship (SAR) studies aim to identify the chemical moieties of a molecule that are essential for its biological activity by comparing the activity of various analogs.
Computational Chemistry and in Silico Approaches for Einecs 281 550 0 Characterization
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. f1000research.com For a compound like Fenretinide, these models are instrumental in predicting its efficacy and behavior without the need for extensive laboratory testing.
A QSAR model for Fenretinide and related retinoids would involve calculating a set of numerical parameters, or "molecular descriptors," that quantify different aspects of its molecular structure. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the distribution of electrons in the molecule, such as atomic charges and dipole moments, which are crucial for how Fenretinide interacts with biological receptors.
Steric Descriptors: These relate to the size and shape of the molecule, like molecular volume and surface area. They determine the physical fit of Fenretinide into the binding pocket of a target protein.
Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The LogP (octanol-water partition coefficient) is a key descriptor in this class, influencing the compound's absorption, distribution, and metabolism.
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices that describe how atoms are linked within the molecule.
By building a mathematical model that links these descriptors to a known biological activity (e.g., inhibition of cancer cell growth), researchers can predict the activity of novel, structurally similar compounds. This allows for the virtual screening of new Fenretinide analogs to identify candidates with potentially enhanced potency.
| Descriptor Category | Example Descriptor | Relevance for Fenretinide |
| Electronic | Partial Atomic Charges | Governs electrostatic interactions with receptor amino acids. |
| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets. |
| Steric | Molecular Volume | Determines the fit within the binding site of target proteins like RARs. |
| Topological | Wiener Index | Encodes information about molecular branching and size. |
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like Fenretinide, and a biological macromolecule (receptor), typically a protein. mdpi.commdpi.com
Molecular Docking: This method predicts the preferred orientation of Fenretinide when bound to a target protein. Studies have investigated Fenretinide's interaction with several key proteins:
Retinoic Acid Receptors (RARs): Fenretinide is a selective activator of retinoid receptors, functioning as a potent transactivator with RARγ and a moderate one with RARβ, while not activating RARα. nih.gov Docking simulations help elucidate the specific amino acid interactions that confer this selectivity.
Serum Retinol-Binding Protein (RBP): Unlike other retinoids, Fenretinide binds specifically to RBP. nih.gov Computational studies confirm that the 4-hydroxyl group on the phenyl ring is essential for this binding, forming critical hydrogen bonds within the RBP binding pocket. nih.gov
Docking simulations generate a "binding score," which estimates the binding affinity. A lower score typically indicates a more stable and favorable interaction.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the Fenretinide-protein complex over time. mdpi.com These simulations, which can model processes over nanoseconds to microseconds, provide insights into:
The stability of the binding pose predicted by docking.
Conformational changes in the protein or Fenretinide upon binding.
The role of water molecules in mediating the interaction.
The free energy of binding, offering a more accurate prediction of binding affinity.
For instance, MD simulations can show how Fenretinide anchors within the hydrophobic pocket of a receptor while its polar hydroxyl group interacts with specific residues, confirming the stability of the predicted binding mode. researchgate.net
| Target Protein | Predicted Interaction Type | Key Fenretinide Feature | Computational Insight |
| Retinol-Binding Protein (RBP) | Hydrogen Bonding, Hydrophobic Interactions | 4-hydroxyl group | Docking confirms the essential role of the hydroxyl group for specific binding. nih.gov |
| Retinoic Acid Receptor γ (RARγ) | Electrostatic and van der Waals forces | Retinoid backbone and acid group analog | Simulations reveal selective activation mechanism based on fit and specific residue contacts. nih.gov |
| Cellular Membranes | Membrane Penetration | Lipophilic polyene chain | MD simulations show how the molecule inserts into and interacts with the lipid bilayer. researchgate.net |
Cheminformatics and Data Mining for Predictive Analytics
Cheminformatics applies computational methods to analyze chemical data, enabling large-scale predictive analytics. unm.edu For Fenretinide, these tools are used to navigate the vast chemical space and extract meaningful relationships between structure, properties, and biological activity. andreasbender.deandreasbender.de
Key applications include:
Similarity Searching: By representing Fenretinide's structure as a digital "fingerprint," cheminformatics tools can rapidly search massive compound databases (like PubChem or ChEMBL) to find molecules with similar structures. These similar compounds may share biological activities or mechanisms of action.
Substructure Analysis: Identifying specific structural motifs within Fenretinide that are responsible for its activity allows for the design of new molecules that retain these key features while modifying others to improve properties like solubility.
Predictive Modeling: Using data from high-throughput screening assays, cheminformatics can build models to predict various properties for Fenretinide, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for anticipating a compound's behavior in a biological system.
These data-mining approaches help researchers generate hypotheses about Fenretinide's potential targets and off-target effects, guiding further experimental validation. andreasbender.de
Machine Learning and Artificial Intelligence for Compound Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the design of novel compounds and the prediction of their properties with high accuracy. frontiersin.orgharvard.edunih.gov
In the context of Fenretinide, ML and AI can be applied in several ways:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can learn the underlying structural rules of retinoids from existing data. harvard.edu They can then be used to design entirely new molecules that are similar to Fenretinide but possess optimized properties, such as increased binding affinity for a specific RAR subtype or improved bioavailability, a known challenge for Fenretinide. nih.govnih.govbiorxiv.org
Predictive Bioactivity Models: Deep learning models, particularly graph neural networks, can learn complex relationships directly from the 2D or 3D structure of a molecule. frontiersin.org Such a model could be trained on a large dataset of retinoids and their activities to predict Fenretinide's effect on various cancer cell lines or its potential for drug resistance.
Target Identification: AI can analyze complex biological data, such as gene expression profiles from cells treated with Fenretinide, to identify novel protein targets or pathways affected by the compound. This helps to build a more complete picture of its mechanism of action. nih.gov
These advanced computational approaches accelerate the drug design cycle by prioritizing the most promising molecular candidates for synthesis and testing, saving significant time and resources. nih.gov
Compound Names Table
| Common Name / Code | IUPAC Name / Chemical Name |
| Fenretinide / 4-HPR | N-(4-hydroxyphenyl)retinamide |
| All-trans retinoic acid (ATRA) | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
| Retinyl acetate (B1210297) | Retinyl acetate |
| N-(4-methoxyphenyl)retinamide | N-(4-methoxyphenyl)retinamide |
| 4-oxo-N-(4-hydroxyphenyl)retinamide | 4-oxo-N-(4-hydroxyphenyl)retinamide |
| N-phenylretinamide | N-phenylretinamide |
| N-(4-hydroxyphenyl)picolinamide | N-(4-hydroxyphenyl)picolinamide |
Regulatory Science and Policy Research Pertaining to Einecs 281 550 0
Methodologies for Chemical Risk Assessment under Regulatory Frameworks (e.g., REACH, CLP)
The primary European Union regulations governing the chemical substance EINECS 281-550-0 are REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging). kemi.secnrs.freuropa.eu These frameworks establish a comprehensive system for managing the risks associated with chemical substances.
REACH is founded on the principle that industry is responsible for managing the risks chemicals may pose to human health and the environment. cnrs.freuropa.eu For substances like this compound, if manufactured or imported in quantities of 10 tonnes or more per year, a Chemical Safety Assessment (CSA) is mandatory. cnrs.fr The CSA is a critical component of the REACH registration process and is documented in a Chemical Safety Report (CSR). cnrs.fronepetro.org This assessment must cover the entire lifecycle of the substance, from its manufacture to all identified uses. cnrs.fr
The CSA process under REACH involves several key steps:
Hazard Assessment: This involves evaluating the intrinsic hazardous properties of the substance. For this compound, this includes assessing its potential for physical, health, and environmental hazards. esig.orgservice.gov.uk According to company notifications to the European Chemicals Agency (ECHA), this substance is considered a flammable liquid and vapor, causes serious eye and skin irritation, and may cause respiratory irritation. europa.eu
Exposure Assessment: This step includes the development of exposure scenarios, which describe how the substance is used and the operational conditions and risk management measures needed to control exposure to humans and the environment. nih.gov
Risk Characterisation: The risk is characterized by comparing the predicted exposure levels with the established safe levels (e.g., Derived No-Effect Level - DNEL for human health). nih.gov
The CLP Regulation complements REACH by ensuring that the hazards of chemicals are clearly communicated to workers and consumers. kemi.seesig.org It implements the United Nations' Globally Harmonised System (GHS) within the EU. esig.orgwikipedia.org For this compound, this means that its classification as an irritant and flammable substance must be conveyed through standardized labels with hazard pictograms, signal words, and hazard and precautionary statements. kemi.semst.dk The CLP regulation is the basis for many risk management provisions in other legislation. esig.org
Interactive Data Table: Key Regulatory Aspects of this compound under REACH and CLP
| Regulatory Aspect | Description | Relevance to this compound |
| REACH Registration | Manufacturers and importers of substances in quantities over 1 tonne per year must register them with ECHA. europa.euhse.gov.uk | As a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), it falls under REACH regulations. ontosight.aireachonline.eu |
| Chemical Safety Assessment (CSA) | Required for substances manufactured or imported at ≥10 tonnes/year to assess and manage risks. cnrs.fronepetro.org | A CSA would be necessary if the production/import volume of this compound meets the threshold, evaluating its entire lifecycle. cnrs.fr |
| CLP Classification | Classification based on hazardous properties to determine appropriate hazard communication. kemi.seesig.org | Classified as causing skin and serious eye irritation. arkema.com |
| CLP Labelling | Standardized labels with pictograms and statements to communicate hazards to users. kemi.semst.dk | Labels must reflect its irritant properties to ensure safe handling. |
| Safety Data Sheet (SDS) | A document providing comprehensive information about a substance or mixture for workplace chemical management. esig.org | An SDS for products containing this compound must be provided to downstream users, detailing its hazards and safe handling procedures. uni-muenster.de |
Scientific Foundations for Occupational Exposure Limit (OEL) Derivation
Occupational Exposure Limits (OELs) are regulatory values that represent the levels of exposure in the workplace air considered safe for a worker's health. europa.eu The derivation of OELs is a scientifically rigorous process based on the toxicological and epidemiological data available for a substance. ecetoc.orgfrontiersin.org
The process for establishing a health-based OEL typically involves the following steps:
Data Compilation: A comprehensive review of all available scientific data is conducted, including human studies (if available), animal studies, and in vitro data. europa.eu
Hazard Identification: The critical adverse health effects that the substance can cause are identified. europa.eu For this compound, the key hazards are skin and eye irritation. arkema.com
Dose-Response Assessment: The relationship between the dose of the substance and the incidence and severity of the adverse effect is determined. A "No-Observed-Adverse-Effect-Level" (NOAEL) or a "Lowest-Observed-Adverse-Effect-Level" (LOAEL) is identified from the available studies. abpi.org.uk
Extrapolation and Application of Assessment Factors: Since data is often derived from animal studies, assessment factors (also known as uncertainty or safety factors) are applied to the NOAEL or LOAEL to account for uncertainties. These factors address interspecies differences (animal to human) and intraspecies variability (differences in susceptibility within the human population). sesric.orgbaua.de
OEL Recommendation: Based on this scientific evaluation, a time-weighted average (TWA) OEL for an 8-hour workday and potentially a short-term exposure limit (STEL) for a 15-minute period are recommended. sesric.org
For some hazardous effects, like carcinogenicity, it may not be possible to identify a clear threshold. In such cases, a risk-based approach is used to establish an OEL that corresponds to a certain level of acceptable risk. sesric.orgser.nl In the European Union, the European Commission's Scientific Committee on Occupational Exposure Limits (SCOEL), and more recently ECHA's Committee for Risk Assessment (RAC), have been responsible for providing scientific opinions on OELs. europa.euser.nl
International Cooperation and Harmonization in Chemical Regulation Science
The global nature of the chemical industry necessitates international cooperation and harmonization of chemical regulations to ensure consistent protection of human health and the environment and to facilitate trade. state.govicmm.com A key achievement in this area is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). wikipedia.org The GHS provides a common and coherent approach to classifying chemicals and communicating hazard information on labels and safety data sheets. wikipedia.org The EU's CLP Regulation is the European implementation of the GHS. wikipedia.org
The Organisation for Economic Co-operation and Development (OECD) plays a crucial role in the harmonization of chemical testing and data acceptance. biobide.comcriticalcatalyst.com The OECD develops and adopts Test Guidelines, which are internationally agreed-upon methods for assessing the safety of chemicals. criticalcatalyst.com Data generated according to these guidelines and in compliance with the OECD Principles of Good Laboratory Practice (GLP) are subject to the principle of Mutual Acceptance of Data (MAD). criticalcatalyst.com This means that data generated in one OECD member country are accepted by other member countries, avoiding duplicative testing and saving resources. biobide.com
These international efforts aim to create a more streamlined and efficient regulatory environment for substances like this compound, ensuring that scientific data can be shared and utilized across different jurisdictions. biobide.comandi.com.co
Role of Scientific Evidence in Policy Development for Chemical Substances
Scientific evidence is the cornerstone of modern chemical regulation and policy development. europa.eueuropa.eu For a substance such as this compound, policies regarding its safe use, handling, and potential restrictions are informed by a robust body of scientific information. europa.eu
The process of evidence-based policymaking involves several stages where scientific input is critical: joeroussos.org
Problem Identification: Scientific research can identify potential risks associated with a chemical, bringing it to the attention of policymakers. eu-parc.eu
Risk Assessment: As detailed in section 8.1, a thorough scientific risk assessment provides the foundation for any regulatory action. cnrs.fr
Policy Formulation: Scientists can contribute to developing various policy options, such as setting exposure limits, imposing use restrictions, or requiring specific risk management measures. joeroussos.org
Decision-Making: Policymakers rely on scientific advice to make informed decisions that balance health and environmental protection with socio-economic considerations. europa.eu However, it's important to note that policy decisions are not based solely on scientific evidence but also incorporate societal values and needs. europa.eu
Implementation and Evaluation: Science also plays a role in monitoring the effectiveness of policies and identifying any unintended consequences.
The challenge lies in effectively translating complex scientific findings into clear and actionable policy. oup.comnih.gov This requires transparent communication and a strong interface between scientists and policymakers. europa.eueu-parc.eu Initiatives like systematic evidence maps are being explored to better summarize and communicate the available scientific evidence to support regulatory decision-making. nih.gov
Applications of Einecs 281 550 0 in Advanced Materials Science and Engineering
Design and Synthesis of Functional Materials Incorporating DGEBA
The inherent properties of DGEBA are frequently tailored through chemical modification and blending to create functional materials for specialized applications. The synthesis process itself, reacting bisphenol A with epichlorohydrin, can be controlled to produce resins with varying molecular weights and oligomer distributions, which in turn influences reactivity and final properties. wikipedia.orgosti.gov
Advanced functional materials are often designed by incorporating other polymers or functional groups into the DGEBA matrix. For instance, hyperbranched epoxy resins containing 1,3,5-hexahydro-s-triazine have been synthesized and blended with DGEBA. cnrs.fr This approach is designed to modify the cross-linked network, simultaneously enhancing mechanical performance and introducing degradability, a key feature for sustainable materials. cnrs.fr Research has shown that blending DGEBA with multifunctional epoxy systems, such as triglycidylether of meta-amino phenol, can significantly enhance the crosslinking of the final material. researchgate.netmdpi.com This modification leads to improved properties like increased tensile strength and higher glass transition temperatures compared to the neat DGEBA system. mdpi.com
The synthesis of bio-based alternatives that can replace or be blended with DGEBA is another active area of research. For example, epoxy resins synthesized from n-alkyl bisferulate esters have been developed. rsc.org These bio-based resins can be cured with traditional amine hardeners and are designed to offer a more sustainable lifecycle, including options for chemical degradability and recovery of fillers from composite materials. rsc.org
Performance Characterization and Structure-Property Relationships in Advanced Materials
The performance of materials derived from DGEBA is intrinsically linked to their three-dimensional cross-linked network structure. researchgate.netresearchgate.net This structure is dictated by the DGEBA oligomer itself, the type and stoichiometry of the curing agent (hardener), and the curing conditions. acs.orgresearchgate.net Characterization techniques such as dynamic mechanical analysis (DMA), differential scanning calorimetry (DSC), and various mechanical tests are employed to establish critical structure-property relationships.
The choice of curing agent is paramount. A comparative study using aliphatic (1,3-diaminopropane) versus aromatic (4,4′-diaminodiphenyl sulfone) hardeners with DGEBA revealed significant differences in the resulting network and properties. researchgate.net The aromatic-cured system (DGEBA/DDS) exhibited a more ordered nanostructure and higher fragility index compared to the amorphous network formed with the aliphatic amine (DGEBA/PDA). researchgate.net The rigidity of the hardener and the resulting cross-link density directly influence the glass transition temperature (Tg), mechanical modulus, and thermal stability of the cured material. researchgate.netacs.org
Modification of the DGEBA backbone or blending with other resins provides another route to tune performance. The incorporation of a hyperbranched polymer (HER-HT12) into a DGEBA matrix demonstrated a remarkable improvement in mechanical properties. cnrs.fr Similarly, blending DGEBA with a tri-functional epoxy (distilled triglycidylether of meta-amino phenol) has been shown to increase both strength and thermal stability. researchgate.netmdpi.com
Table 1: Impact of Modifiers on the Mechanical and Thermal Properties of DGEBA-based Resins
| Base Resin | Modifier (wt%) | Property | Value (Neat DGEBA) | Value (Modified DGEBA) | % Improvement | Source |
| DGEBA | 12% HER-HT12 | Tensile Strength | 53.4 MPa | 84.2 MPa | 57.7% | cnrs.fr |
| DGEBA | 12% HER-HT12 | Flexural Strength | 36.1 MPa | 84.0 MPa | 132.7% | cnrs.fr |
| DGEBA | 12% HER-HT12 | Impact Strength | 9.4 kJ/m² | 27.3 kJ/m² | 190.4% | cnrs.fr |
| DGEBA | 10% MY0610 | Tensile Strength | - | - | ~14% | mdpi.com |
| DGEBA | 10% MY0610 | Glass Transition (Tg) | - | - | ~5% | mdpi.com |
*MY0610 is the commercial name for distilled triglycidylether of meta-amino phenol, a tri-functional epoxy.
Durability, Degradation, and Lifetime Prediction Studies in Material Systems
While DGEBA-based materials are known for their chemical resistance and durability, they are susceptible to degradation from environmental factors such as heat, humidity, and UV radiation. tfcomposite.comune.edu.aumdpi.com Understanding these degradation mechanisms is crucial for predicting the service life of components made from these materials. anr.frresearchgate.net
Hygrothermal aging is a significant concern, where the combined effect of moisture and temperature can lead to the degradation of the material's properties. One primary mechanism is the hydrolysis of ester bonds within the epoxy network (often present from anhydride (B1165640) hardeners), which can form organic acids and alcohols. researchgate.netnih.gov These byproducts can further attack components of the composite, such as inorganic fillers, compromising the resin-filler interface and reducing mechanical strength. researchgate.net Studies have also shown that UV radiation primarily affects a thin surface layer, but can lead to significant changes in surface properties like gloss and mass loss, with the specific degradation pathway dependent on the chemical structure of the hardener used. mdpi.com
Based on accelerated aging studies, kinetic models can be developed to forecast material lifespan under specific operating conditions. anr.fr In one such study on a DGEBA/anhydride/wollastonite composite system, researchers subjected samples to high heat and humidity (e.g., 85°C and 95% RH). nih.gov By tracking the decline in tensile strength and changes in chemical bonds via infrared spectroscopy, they established failure criteria. nih.gov Using this data, a lifetime prediction model was established, estimating a service life of 33.16 years for the material at 25°C and 95% relative humidity. researchgate.netnih.gov Such models are invaluable for engineering applications in demanding sectors like civil engineering and electronics. anr.fr
Nanotechnology and Composite Material Applications Research
The field of nanotechnology offers powerful tools to enhance the performance of DGEBA-based materials. The incorporation of nano-sized fillers into the epoxy matrix can lead to significant improvements in mechanical, thermal, and barrier properties, often at very low loading percentages. ijsr.netirjet.net The high surface area of nanoparticles facilitates strong interfacial interactions with the polymer matrix, which is key to achieving these enhancements. ijsr.net
A wide array of nanofillers has been investigated. The addition of nanoclay has been shown to significantly increase the elastic modulus and fracture toughness of DGEBA resins. researchgate.net Similarly, dispersing nano calcium carbonate (CaCO3) has been found to improve tensile strength, impact strength, and hardness, with an optimal loading identified at around 5 wt%. ijsr.netijirset.com Other research has focused on inorganic nanoparticles like zirconium dioxide (ZrO2) and silicon dioxide (SiO2). irjet.nettandfonline.com For example, ZrO2 nanoparticles, surface-treated to ensure good dispersion, were incorporated into a DGEBA matrix to create nanocomposite coatings with excellent corrosion resistance for mild steel. tandfonline.com
The effectiveness of the nanofiller is highly dependent on achieving a homogeneous dispersion within the resin, which can be challenging. ijsr.net Researchers use techniques like high-speed mechanical mixing and sonication to break up agglomerates and ensure the nanoparticles are well-integrated into the matrix before curing. ijsr.net The resulting nanocomposites find applications in high-performance coatings, adhesives, and structural components where enhanced durability and strength are required. researchgate.netirjet.netijirset.com
Table 2: Effect of Nanofiller Addition on DGEBA Epoxy Composite Properties
| Nanofiller | Filler Loading (wt%) | Property Investigated | Observation | Source |
| Nanoclay | 1.0 - 5.0% | Elastic Modulus & Fracture Toughness | Significant increase | researchgate.net |
| Nanoclay | 1.0 - 5.0% | Tensile Strength & Failure Strain | Significant decrease | researchgate.net |
| Nano CaCO₃ | 5.0% | Tensile Strength & Impact Strength | Maximum improvement observed at this loading | ijsr.net |
| Nano CaCO₃ | 5.0% | Scratch Hardness & Adhesion | Maximum performance observed at this loading | ijirset.com |
| ZrO₂ (surface-treated) | various | Corrosion Resistance | Excellent corrosion prevention on mild steel | tandfonline.com |
| SiO₂ | various | Mechanical & Thermal Properties | Subject of study to find optimal composition | irjet.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
